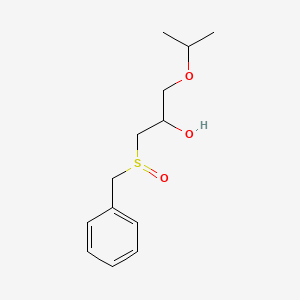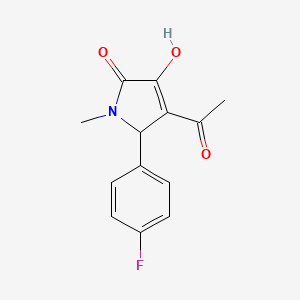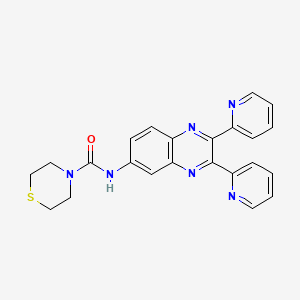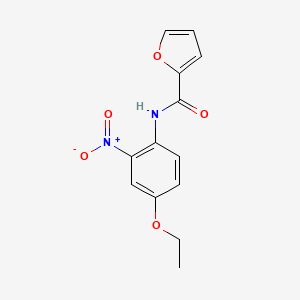
1-(benzylsulfinyl)-3-isopropoxy-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzylsulfinyl)-3-isopropoxy-2-propanol, also known as PMSF, is a commonly used serine protease inhibitor in biochemistry and molecular biology research. The compound is a colorless, water-soluble powder that is stable under normal laboratory conditions. PMSF is widely used in various research applications due to its ability to selectively inhibit serine proteases without affecting other classes of proteases.
Mecanismo De Acción
1-(benzylsulfinyl)-3-isopropoxy-2-propanol works by irreversibly binding to the active site of serine proteases, which prevents the protease from cleaving its substrate. The compound forms a covalent bond with the serine residue in the active site of the protease, which inactivates the enzyme.
Biochemical and Physiological Effects:
1-(benzylsulfinyl)-3-isopropoxy-2-propanol has been shown to have minimal effects on the biochemical and physiological properties of cells and tissues. The compound is rapidly hydrolyzed in vivo, which limits its systemic effects. However, 1-(benzylsulfinyl)-3-isopropoxy-2-propanol can cause local irritation and tissue damage if it comes into contact with skin or mucous membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(benzylsulfinyl)-3-isopropoxy-2-propanol is a highly selective inhibitor of serine proteases, which makes it a valuable tool in protein purification and analysis. The compound is relatively stable and easy to handle, which makes it a popular choice for laboratory experiments. However, 1-(benzylsulfinyl)-3-isopropoxy-2-propanol has a short half-life in aqueous solutions, which limits its usefulness in long-term experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-(benzylsulfinyl)-3-isopropoxy-2-propanol. One area of interest is the development of new serine protease inhibitors that are more potent or selective than 1-(benzylsulfinyl)-3-isopropoxy-2-propanol. Another area of research is the identification of new serine protease targets that may be inhibited by 1-(benzylsulfinyl)-3-isopropoxy-2-propanol or other inhibitors. Finally, there is a need for more research into the local and systemic effects of 1-(benzylsulfinyl)-3-isopropoxy-2-propanol, particularly in vivo.
Métodos De Síntesis
1-(benzylsulfinyl)-3-isopropoxy-2-propanol can be synthesized through the reaction between benzylsulfinyl chloride and isopropoxypropanol in the presence of a base such as sodium hydroxide. The reaction yields 1-(benzylsulfinyl)-3-isopropoxy-2-propanol as a white crystalline solid, which can be further purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(benzylsulfinyl)-3-isopropoxy-2-propanol is commonly used as a serine protease inhibitor in various biochemical and molecular biology research applications. The compound is particularly useful in the purification of proteins, as it can selectively inhibit serine proteases that may degrade the target protein during purification. 1-(benzylsulfinyl)-3-isopropoxy-2-propanol is also used in the preparation of cell lysates for protein analysis, as it can prevent proteolytic degradation of the proteins in the lysate.
Propiedades
IUPAC Name |
1-benzylsulfinyl-3-propan-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3S/c1-11(2)16-8-13(14)10-17(15)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRKFEQYNLZNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CS(=O)CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzylsulfinyl)-3-isopropoxy-2-propanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide](/img/structure/B5130191.png)
![5-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5130197.png)

![1'-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5130225.png)

![2-({2-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B5130233.png)

![2-[(4-chlorophenyl)thio]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B5130241.png)
![2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5130249.png)
![1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B5130252.png)
![N-[2-methyl-2-(4-morpholinyl)propyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5130258.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B5130266.png)
![N-[4-({[(2-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5130276.png)
![N-benzyl-N-methyl-3-[(tetrahydro-2H-pyran-4-ylamino)methyl]-2-pyridinamine](/img/structure/B5130289.png)